molecular formula C27H54O8 B7910593 [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate CAS No. 9009-32-9

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate

Cat. No.: B7910593
CAS No.: 9009-32-9
M. Wt: 506.7 g/mol
InChI Key: JHSNLCCMZMGXLK-UHFFFAOYSA-N
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Description

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate: is a complex organic compound with the molecular formula C27H52O8. It is known for its unique structure, which includes multiple hydroxyl groups and a long octadecanoate chain. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate typically involves the reaction of octadecanoic acid with a polyhydroxy alcohol such as glycerol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The process involves:

    Esterification Reaction: Octadecanoic acid reacts with glycerol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:

    Continuous Esterification: The reactants are continuously fed into a reactor where they undergo esterification.

    Separation and Purification: The product is continuously separated and purified using industrial-scale distillation columns.

Chemical Reactions Analysis

Types of Reactions

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid.

Comparison with Similar Compounds

Similar Compounds

    Glycerol Monostearate: Similar structure but with a shorter fatty acid chain.

    Glycerol Monooleate: Contains an unsaturated fatty acid chain.

    Triglycerides: Composed of three fatty acid chains esterified to glycerol.

Uniqueness

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate is unique due to its multiple hydroxyl groups and long octadecanoate chain, which confer distinct physicochemical properties. These properties make it particularly useful in applications requiring amphiphilic compounds with high stability and reactivity.

Properties

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSNLCCMZMGXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26855-43-6
Record name POLYGLYCERYL-3 STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FDA8C98S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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